5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
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Overview
Description
5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the pyrrolidine ring, and the sulfonamide group attachment. Common synthetic routes may involve:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions can occur at the quinoxaline core.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinoxaline derivatives with oxidized ethoxy groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of quinoxaline derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C20H21BrN4O3S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21BrN4O3S/c1-2-28-17-10-9-14(21)13-18(17)29(26,27)24-19-20(25-11-5-6-12-25)23-16-8-4-3-7-15(16)22-19/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,22,24) |
InChI Key |
RRTBPAOJWCWZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
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